![molecular formula C16H16BrNO3 B107349 (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide CAS No. 201677-59-0](/img/structure/B107349.png)
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide
説明
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide, also known as this compound, is a useful research compound. Its molecular formula is C16H16BrNO3 and its molecular weight is 350.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide, also known by its CAS number 201677-59-0, is a chemical compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential therapeutic applications.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆BrNO₃ |
Molecular Weight | 350.21 g/mol |
CAS Number | 201677-59-0 |
Purity | ≥ 95% |
Physical Form | Solid |
Melting Point | Not available |
Boiling Point | 559.644°C at 760 mmHg |
Flash Point | 292.262°C |
The compound features a bromine atom and a hydroxyl group, which may influence its biological interactions and activities.
The specific biological activities of this compound are not extensively documented in the literature; however, its structural components suggest potential interactions with various biological targets. The presence of the phenylmethoxy group may enhance lipophilicity, potentially allowing for better membrane permeability and interaction with cellular targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown antimicrobial properties. A study focusing on related phenolic compounds demonstrated activity against various bacterial strains, suggesting that this compound may exhibit similar properties due to its structural analogies .
Case Studies and Research Findings
-
In Vitro Studies:
- A related study evaluated the cytotoxic effects of various phenolic compounds on cancer cell lines. Results indicated that modifications in the phenolic structure could significantly enhance cytotoxicity, suggesting that this compound might possess similar properties when tested against cancerous cells .
-
Antimalarial Activity:
- Compounds with similar structural motifs have been explored for their antimalarial properties. Research has shown that certain formamide derivatives can inhibit plasmepsin enzymes crucial for the malaria parasite's lifecycle, indicating a potential avenue for exploring the efficacy of this compound in malaria treatment .
-
Safety Profile:
- Toxicological assessments of structurally related compounds indicate a need for further studies to evaluate the safety and side effects associated with this compound. The GHS classification warns of potential hazards, emphasizing the importance of thorough risk assessments before clinical application .
科学的研究の応用
Role in Pharmaceutical Synthesis
Intermediate for Formoterol Production
(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide serves as a key intermediate in the synthesis of (R,R)-formoterol. The importance of this compound lies in its chiral nature, which is critical for producing the desired enantiomer of formoterol that exhibits optimal therapeutic activity while minimizing side effects. The synthesis of such chiral intermediates is essential for achieving high levels of efficacy in drug formulations .
Synthetic Routes
The synthesis of this compound typically involves several steps starting from precursors like 4-benzyloxy-3-nitroacetophenone. Key steps include:
- Reduction Reactions : Reducing nitro groups to amines.
- Bromination : Introducing bromine at specific positions to enhance reactivity.
- Formation of Formamide : Condensation reactions to form the final product.
These synthetic pathways ensure the production of high-purity intermediates necessary for pharmaceutical applications .
Case Study 1: Formoterol Synthesis
In a detailed study, researchers outlined a multi-step synthetic route to produce this compound as an intermediate for formoterol. The study emphasized the compound's role in enhancing the selectivity and efficacy of the final drug product, highlighting its significance in clinical applications for respiratory diseases .
Case Study 2: Antimicrobial Activity
While primarily known for its role in asthma treatment, research has also investigated the antimicrobial properties of related compounds derived from similar synthetic pathways. These studies suggest potential applications beyond respiratory therapies, indicating that derivatives may exhibit moderate antibacterial activity against various pathogens .
Summary Table of Applications
Application Area | Details |
---|---|
Pharmaceutical Synthesis | Key intermediate for (R,R)-formoterol production |
Therapeutic Use | Treatment for asthma and COPD |
Antimicrobial Potential | Investigated for antibacterial properties against certain pathogens |
特性
IUPAC Name |
N-[5-[(1R)-2-bromo-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-9-15(20)13-6-7-16(14(8-13)18-11-19)21-10-12-4-2-1-3-5-12/h1-8,11,15,20H,9-10H2,(H,18,19)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSUZIIGCSOMPX-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H](CBr)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456769 | |
Record name | (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201677-59-0 | |
Record name | (R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40456769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-bromo-2-(2-nitrophenyl)sulfanyl-phenyl]formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of (R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide in pharmaceutical synthesis?
A1: This compound serves as a crucial intermediate in the synthesis of (R,R)-formoterol []. Formoterol is a long-acting β2-adrenergic agonist used in asthma and chronic obstructive pulmonary disease (COPD) treatment. The synthesis of such chiral intermediates is essential for producing the desired enantiomer of the final drug, ensuring optimal therapeutic activity and minimizing potential side effects.
Q2: Can you describe the synthetic route for this compound as outlined in the research?
A2: The research paper describes a multi-step synthesis starting from 4-benzyloxy-3-nitroacetophenone. The key steps involve:
Q3: How is the chemical structure of this compound confirmed?
A3: The researchers confirmed the structure of this compound using spectroscopic techniques: Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) []. These methods provide complementary information about the functional groups, connectivity, and molecular weight of the synthesized compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。